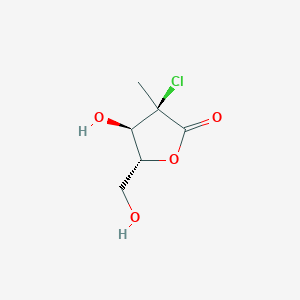

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

CAS No.:

Cat. No.: VC17426583

Molecular Formula: C6H9ClO4

Molecular Weight: 180.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClO4 |

|---|---|

| Molecular Weight | 180.58 g/mol |

| IUPAC Name | (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |

| Standard InChI | InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6-/m1/s1 |

| Standard InChI Key | MCSUYNRCKYZYJI-ZMIZWQJLSA-N |

| Isomeric SMILES | C[C@]1([C@@H]([C@H](OC1=O)CO)O)Cl |

| Canonical SMILES | CC1(C(C(OC1=O)CO)O)Cl |

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name defines a five-membered oxolane ring (tetrahydrofuran derivative) with the following substituents:

-

Chlorine at position 3 (R-configuration).

-

Hydroxyl group at position 4 (R-configuration).

-

Hydroxymethyl group at position 5 (R-configuration).

-

Methyl group at position 3 (same carbon as chlorine).

The stereochemistry is critical to its reactivity and biological interactions. The (3R,4R,5R) configuration creates a rigid, chiral environment that influences hydrogen bonding, solubility, and enzymatic recognition. Computational models suggest that the chlorine atom’s electronegativity and van der Waals radius (compared to fluorine in the analog) may alter ring puckering and dipole moments .

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of the chloro-substituted compound is documented, its fluoro analog is synthesized via asymmetric aldol condensation between isopropylidene-D-glyceraldehyde and ethyl fluoropropionate, followed by enzymatic hydrolysis . Adapting this route for the chloro variant would require substituting fluoropropionate with a chlorinated equivalent, such as ethyl 2-chloropropionate. Key steps include:

Asymmetric Aldol Condensation

The aldol reaction forms the carbon backbone, with the chiral center at C3 established through Evans’ oxazolidinone auxiliaries or organocatalytic methods. Chlorine’s larger size may slow nucleophilic attack compared to fluorine, necessitating modified reaction conditions (e.g., higher temperatures or prolonged reaction times).

Lactonization

Intramolecular esterification under acidic conditions cyclizes the linear precursor into the oxolan-2-one ring. The hydroxymethyl group at C5 participates in hydrogen bonding, stabilizing the transition state.

Enzymatic Resolution

Lipases or esterases could resolve racemic mixtures, leveraging the compound’s chiral centers for enantioselective hydrolysis.

Physicochemical Properties

The following table compares theoretical properties of the chloro compound with its fluoro analog :

| Property | Chloro Derivative (C₆H₉ClO₄) | Fluoro Derivative (C₆H₉FO₄) |

|---|---|---|

| Molecular Weight (g/mol) | 180.59 | 164.13 |

| Predicted LogP (Octanol-Water) | 0.42 ± 0.30 | 0.15 ± 0.25 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Polar Surface Area (Ų) | 70.67 | 70.67 |

The chloro derivative’s higher molecular weight and slightly increased lipophilicity (LogP) suggest improved membrane permeability but reduced aqueous solubility compared to the fluoro analog.

Challenges and Future Directions

-

Synthetic Optimization: Chlorine’s propensity for elimination reactions requires careful control of reaction conditions to avoid dehydrohalogenation.

-

Toxicity Profiling: Halogenated lactones may exhibit cytotoxicity; in vitro assays are needed to evaluate safety.

-

Catalyst Development: Asymmetric catalysis methods must be refined to achieve >99% enantiomeric excess for pharmaceutical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume